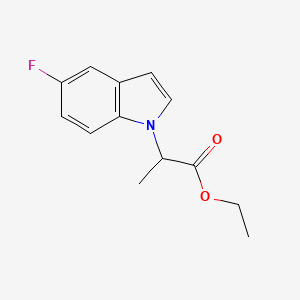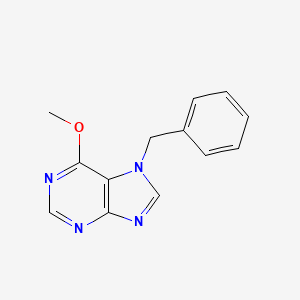
2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, with additional functional groups that contribute to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The initial step involves the cyclization of an appropriate precursor, such as anthranilic acid or its derivatives, with a suitable reagent to form the quinazoline core.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methyl iodide or dimethyl sulfate.
Formation of the Carbohydrazide Group: The carbohydrazide moiety is typically introduced through the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbohydrazide moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, dimethyl sulfate, hydrazine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced carbohydrazide derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with receptors.
類似化合物との比較
Similar Compounds
2-(Methylthio)aniline: Shares the methylthio group but lacks the quinazoline core.
5,6,7,8-Tetrahydroquinazoline: Lacks the methylthio and carbohydrazide groups.
Quinazoline-4-carbohydrazide: Lacks the methylthio group.
Uniqueness
2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide is unique due to the combination of its quinazoline core, methylthio group, and carbohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H14N4OS |
|---|---|
分子量 |
238.31 g/mol |
IUPAC名 |
2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide |
InChI |
InChI=1S/C10H14N4OS/c1-16-10-12-7-5-3-2-4-6(7)8(13-10)9(15)14-11/h2-5,11H2,1H3,(H,14,15) |
InChIキー |
PZJFTURBTGFYOS-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(CCCC2)C(=N1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)
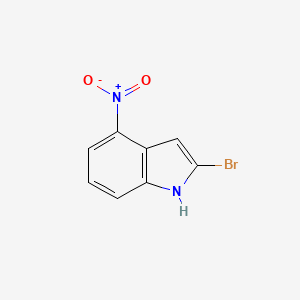

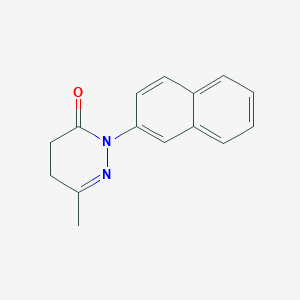
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
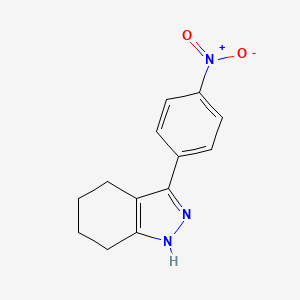
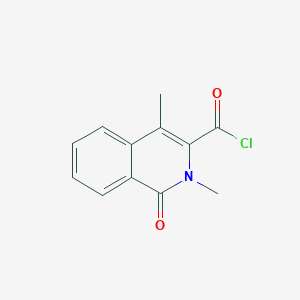
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)


